1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one is a synthetic compound classified under the category of benzimidazole derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound in question is notable for its bromopropyl substituent, which may enhance its reactivity and biological efficacy.
1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one falls under the classification of heterocyclic compounds, specifically benzimidazoles. These compounds are characterized by their fused benzene and imidazole rings, contributing to their stability and biological activity.
The synthesis of 1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or acetone), and the use of catalysts (e.g., palladium or nickel) to optimize yields and purity.
The molecular structure of 1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one can be represented as follows:
The chemical structure can be visualized using molecular modeling software, which allows for analysis of bond angles, lengths, and spatial orientation that influence its reactivity and interaction with biological targets.
The compound can participate in various chemical reactions typical for benzimidazole derivatives:
Understanding the reactivity patterns is crucial for developing derivatives with enhanced biological activity or specificity towards certain targets.
The mechanism of action for 1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one likely involves interaction with specific biological targets such as enzymes or receptors in cellular pathways.
Research indicates that benzimidazole derivatives often act by inhibiting key enzymes involved in cancer cell proliferation or by modulating signaling pathways related to inflammation and immune response.
Relevant data from studies indicate that these properties significantly affect the compound's behavior in biological systems and its potential therapeutic applications.
1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one has potential applications in:
Research continues to explore these applications further, evaluating efficacy and safety profiles in various settings .
This comprehensive analysis underscores the significance of 1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one in scientific research and potential therapeutic interventions.
1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one belongs to the structurally diverse class of benzimidazolone derivatives characterized by a fused bicyclic system consisting of a benzene ring attached to the 4 and 5 positions of an imidazol-2-one ring. This core structure serves as a versatile molecular scaffold for extensive chemical modification. The specific compound features two significant substituents: a 3-bromopropyl chain attached to the N1 nitrogen atom and a 1-methylethenyl (isopropenyl) group attached to the N3 nitrogen. This substitution pattern places it within the N-alkylated benzimidazolone subclass, which exhibits distinct physicochemical properties compared to their unsubstituted or O-substituted counterparts [1] [4].
The molecular formula (C₁₃H₁₅BrN₂O) and weight (295.18 g/mol) confirm its classification as a brominated heterocyclic compound. The benzimidazolone core contributes significant planarity and potential for π-stacking interactions, while the bromopropyl substituent introduces a flexible alkyl chain terminated by a reactive halogen atom. This combination creates a bifunctional molecular architecture where the bromine serves as a handle for nucleophilic substitution reactions, and the methylethenyl group offers sites for electrophilic addition or polymerization. Such structural features make this compound particularly valuable as a synthetic intermediate for constructing more complex molecules, especially within medicinal chemistry contexts where benzimidazolones frequently appear as privileged structures [1] [3].
Table 1: Key Benzimidazole Derivatives with Structural Features
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one | 864267-63-0 | C₁₃H₁₅BrN₂O | 295.18 | Bromopropyl chain, isopropenyl group |
1,3-Dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one | 52099-72-6 | C₁₀H₁₀N₂O | 174.20 | Isopropenyl substituent only |
4-Bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | 1240593-33-2 | C₈H₇BrN₂O | 227.06 | Brominated aromatic ring, methyl substituent |
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | 62780-89-6 | C₁₀H₁₁ClN₂O | 210.66 | Chloropropyl chain |
1-Propyl-1,3-dihydro-2H-benzimidazol-2-one | - | C₁₀H₁₂N₂O | 176.22 | Simple propyl substituent |
The bromopropyl and methylethenyl substituents confer distinctive chemical reactivity profiles to the benzimidazolone core, significantly expanding its synthetic utility. The 3-bromopropyl chain (-CH₂CH₂CH₂Br) functions as a spatially extended electrophile due to the terminal bromine atom, enabling efficient nucleophilic displacement reactions. This moiety serves as a versatile linker for attaching additional molecular fragments through carbon-nitrogen or carbon-sulfur bond formation. The three-carbon alkyl chain provides sufficient length to reduce steric hindrance during coupling reactions while maintaining favorable physicochemical properties. In pharmaceutical synthesis, such bromoalkyl chains are frequently employed to introduce basic amino groups via reaction with amines, exemplified by their role in producing antiemetic agents like domperidone intermediates [3] [6] [8].
The 1-methylethenyl group (-C(CH₃)=CH₂) attached to the N3 position introduces significant electronic and steric effects. This α,β-unsaturated system exhibits moderate electron-withdrawing character through resonance, potentially modulating the electron density of the benzimidazolone ring system. The vinyl group offers sites for electrophilic addition reactions (e.g., bromination) and polymerization capabilities, while the methyl substituent creates steric hindrance that can influence reaction regioselectivity. Compared to simpler alkyl substituents, the methylethenyl group provides enhanced opportunities for further chemical transformations due to the reactivity of the double bond. Its presence significantly differentiates this compound from simpler N-alkyl benzimidazolones such as 1-propyl-1,3-dihydro-2H-benzimidazol-2-one (C₁₀H₁₂N₂O), which lacks these reactive sites [4] [7].
Benzimidazolone chemistry has evolved significantly since the early 20th century, with key advancements in synthetic methodologies and applications emerging in the 1960-1980s. The foundational chemistry of benzimidazolones was established through studies on simple N-substituted derivatives, but research expanded dramatically with the discovery of their biological relevance. A pivotal development occurred in 1976 with the patent (US4066772A) disclosing 1,3-Dihydro-1-[3-(1-piperidinyl)propyl]-2H-benzimidazol-2-ones as potent antiemetic agents. This patent highlighted the therapeutic significance of N-substituted benzimidazolones bearing alkyl chains terminated by heterocyclic amines, establishing a framework for developing dopamine antagonists [3] [8].
The specific compound 1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one emerged as a specialized synthetic intermediate in pharmaceutical manufacturing. Its development reflects the ongoing need for versatile building blocks containing orthogonal functional groups that enable sequential modifications. The bromopropyl group specifically facilitates the introduction of tertiary amine functionalities through nucleophilic displacement, a strategy employed in synthesizing complex molecules like domperidone. The methylethenyl substituent represents a more recent innovation in benzimidazolone chemistry, offering pathways to novel polymer-bound heterocycles or serving as a protective group that can be modified under mild conditions. Modern applications leverage its bifunctionality for creating molecularly imprinted polymers and advanced pharmaceutical intermediates, as evidenced by its current availability from specialty chemical suppliers with purity specifications exceeding 95% (HPLC) [1] [5] [6].
Table 2: Key Developments in Benzimidazolone Chemistry
Time Period | Development Milestone | Significance |
---|---|---|
Pre-1970s | Synthesis of unsubstituted benzimidazolones | Established core heterocyclic chemistry |
1976 | US4066772A patent on piperidinylpropyl benzimidazolones | Demonstrated therapeutic potential as antiemetics |
Late 20th C. | Development of halogenated alkyl side chains | Created versatile synthetic intermediates |
Early 21st C. |
PropertiesCAS Number864267-63-0
Product Name1-(3-Bromopropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one
IUPAC Name1-(3-bromopropyl)-3-prop-1-en-2-ylbenzimidazol-2-one
Molecular FormulaC13H15BrN2O
Molecular Weight295.18
InChIInChI=1S/C13H15BrN2O/c1-10(2)16-12-7-4-3-6-11(12)15(13(16)17)9-5-8-14/h3-4,6-7H,1,5,8-9H2,2H3
InChI KeyVZEWYKAZNBYIRM-UHFFFAOYSA-N
SMILESCC(=C)N1C2=CC=CC=C2N(C1=O)CCCBr
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
Q2: What Are the Payment Terms for Ordering Products?
Q3: Which Payment Methods Are Accepted?
Q4: How Do I Place and Confirm an Order?
Q5: What's the Shipping and Delivery Process Like?
Q6: How Can I Get Assistance During the Ordering Process?
Quick InquiryCategory
Hot Products![]() BouvardinCAS No.: 64755-14-2 ![]() Cyclooctane-1,5-dicarboxylic acidCAS No.: 3724-64-9 4-(Trimethoxysilyl)butanoic acidCAS No.: Rubidium hydrogen phthalateCAS No.: 33227-10-0 Cyclooctane-1,5-diamineCAS No.: 1242240-30-7 |